![molecular formula C16H13BrN2O B125419 CP-10447 CAS No. 843-93-6](/img/structure/B125419.png)
CP-10447
描述
CP-10447 is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a bromine atom and a methyl group attached to the phenyl ring, as well as a methyl group on the quinazolinone core. These structural modifications can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CP-10447 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 4-bromo-2-methylbenzoic acid.
Amidation: The benzoic acid is converted to its corresponding amide using an appropriate amine, such as 2-methylamine.
Cyclization: The amide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
CP-10447 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
Lipid Metabolism Studies
Inhibition of Triglyceride Synthesis:
Research has demonstrated that CP-10447 effectively inhibits triglyceride synthesis in HepG2 cells, a human liver cancer cell line commonly used in metabolic studies. The compound's inhibitory effects on triglyceride accumulation were observed in various experimental setups, confirming its utility in studying lipid metabolism disorders .
Impact on Apolipoprotein B (ApoB):
this compound has been utilized to investigate the processing and secretion of ApoB, a key protein in lipoprotein metabolism. Studies indicate that treatment with this compound leads to decreased synthesis and secretion of ApoB, providing insights into the mechanisms underlying dyslipidemia and related cardiovascular diseases .
Cardiovascular Research
Given its role in lipid metabolism, this compound is being explored for its potential applications in cardiovascular research. By modulating lipoprotein levels, this compound may help elucidate the pathways involved in atherosclerosis and other lipid-related disorders. This could pave the way for developing therapeutic strategies targeting dyslipidemia .
HepG2 Cell Studies
A series of experiments conducted on HepG2 cells demonstrated that this compound inhibited triglyceride accumulation effectively. The studies involved treating cells with varying concentrations of this compound and measuring triglyceride levels post-treatment. Results showed a dose-dependent decrease in triglyceride synthesis, highlighting its potential as a research tool for understanding lipid metabolism .
Concentration (μM) | Triglyceride Levels (mg/dL) |
---|---|
0 | 150 |
0.3 | 120 |
3 | 80 |
Implications for Obesity Research
In another study focusing on obesity-related metabolic disorders, researchers applied this compound to assess its effects on adipocyte differentiation and function. The findings indicated that inhibition of MTP by this compound could alter fat storage dynamics, suggesting possible applications in obesity management .
作用机制
The mechanism of action of CP-10447 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 3-(4-Bromo-2-methylphenyl)-4-iodosydnone
- N-(4-Bromo-2-methylphenyl)-3-furamide
- 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine
Uniqueness
CP-10447 is unique due to its specific structural features, such as the quinazolinone core and the presence of both bromine and methyl groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
生物活性
CP-10447 is a compound that primarily functions as an inhibitor of microsomal triglyceride transfer protein (MTP). This inhibition has significant implications for lipid metabolism, particularly in the context of triglyceride synthesis and apolipoprotein B (apoB) secretion. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
This compound's primary mechanism involves the inhibition of MTP, which plays a crucial role in the transport of lipids and the assembly of lipoproteins in the endoplasmic reticulum. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides and apoB from hepatic cells.
Key Findings:
- Inhibition of Triglyceride Synthesis : Research indicates that this compound inhibits triglyceride synthesis in HepG2 cells in a dose-dependent manner. In experiments, HepG2 cells preincubated with bovine serum albumin (BSA) showed reduced triglyceride synthesis when treated with this compound .
- Impact on ApoB Secretion : this compound not only reduces triglyceride levels but also decreases the secretion of apoB100, a primary component of very low-density lipoproteins (VLDL). This effect is attributed to the compound's ability to stimulate the early degradation of apoB in the endoplasmic reticulum .
Experimental Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Cell Type | Effect Observed | Concentration |
---|---|---|---|
Study 1 | HepG2 Cells | Inhibition of TG synthesis | 1 µM - 10 µM |
Study 2 | McA Cells | Decreased apoB secretion | 0.5 µM - 5 µM |
Study 3 | Human Liver Cells | Reduced MTP activity | Varies |
Case Studies
- HepG2 Cell Line Study :
- McA Cell Line Analysis :
Implications for Health
The inhibition of MTP by this compound has potential therapeutic implications for conditions characterized by dyslipidemia, such as hypertriglyceridemia and non-alcoholic fatty liver disease (NAFLD). By modulating lipid metabolism, this compound could serve as a valuable tool in managing these conditions.
属性
IUPAC Name |
3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYGULLCDQXZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275687 | |
Record name | 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843-93-6 | |
Record name | 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-10447 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。